3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-4H-chromen-4-one
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Overview
Description
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a benzodioxin ring fused to a chromenone core, with additional ethyl and fluorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-4H-chromen-4-one typically involves multi-step organic reactions
Preparation of Benzodioxin Ring: The benzodioxin ring can be synthesized by the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Formation of Chromenone Core: The chromenone core is usually formed by the condensation of salicylaldehyde derivatives with β-ketoesters in the presence of a base.
Introduction of Substituents: The ethyl and fluorophenyl groups are introduced through alkylation and acylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and ethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, alkylating agents, acylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde
- 2,3-Dihydro-1,4-benzodioxine-6-carboxamide
- 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine
Uniqueness
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-(2-(4-fluorophenyl)-2-oxoethoxy)-4H-chromen-4-one is unique due to the presence of both the benzodioxin and chromenone moieties, along with the specific ethyl and fluorophenyl substituents. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21FO6/c1-2-16-11-20-25(13-24(16)34-15-22(29)17-3-6-19(28)7-4-17)33-14-21(27(20)30)18-5-8-23-26(12-18)32-10-9-31-23/h3-8,11-14H,2,9-10,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAWGCLJMQSMEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)C3=CC=C(C=C3)F)OC=C(C2=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21FO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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